Cas no 1568106-92-2 ((1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol)

(1R)-2,2,2-トリフルオロ-1-テトラヒドロピラン-4-イル-エタノールは、キラルなフルオロアルコール化合物であり、不斉合成や医薬品中間体としての応用が期待される。特徴的なトリフルオロメチル基とテトラヒドロピラン環を有し、高い立体選択性と安定性を示す。特に、光学活性を保持したまま反応に利用可能なため、不斉触媒や生体活性分子の構築に有用である。有機溶媒への溶解性が良好で、合成プロセスでの取り扱いが容易。フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できる点も利点である。

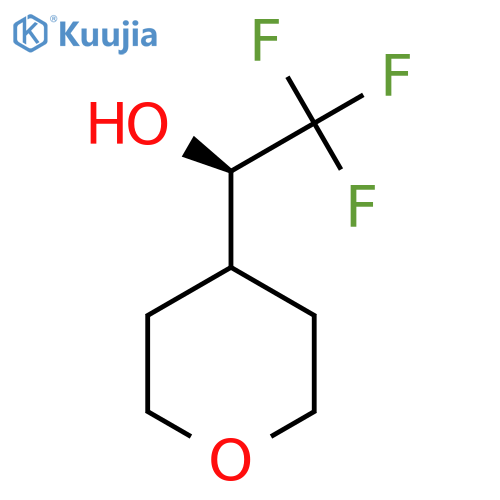

1568106-92-2 structure

商品名:(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol

CAS番号:1568106-92-2

MF:C7H11F3O2

メガワット:184.156253099442

MDL:MFCD26869026

CID:5101709

PubChem ID:89065986

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol 化学的及び物理的性質

名前と識別子

-

- (1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol

- (1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethanol

- 2H-Pyran-4-methanol, tetrahydro-α-(trifluoromethyl)-, (αR)-

- (1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol

-

- MDL: MFCD26869026

- インチ: 1S/C7H11F3O2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6,11H,1-4H2/t6-/m1/s1

- InChIKey: ZDLLLYOSXAFXSK-ZCFIWIBFSA-N

- ほほえんだ: FC([C@@H](C1CCOCC1)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 140

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 29.5

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-5G |

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |

1568106-92-2 | 95% | 5g |

¥ 19,206.00 | 2023-04-07 | |

| Enamine | EN300-1930683-0.05g |

(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol |

1568106-92-2 | 0.05g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1930683-0.25g |

(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol |

1568106-92-2 | 0.25g |

$1170.0 | 2023-09-17 | ||

| Enamine | EN300-1930683-0.1g |

(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol |

1568106-92-2 | 0.1g |

$1119.0 | 2023-09-17 | ||

| Enamine | EN300-1930683-2.5g |

(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-ol |

1568106-92-2 | 2.5g |

$2492.0 | 2023-09-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-250mg |

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |

1568106-92-2 | 95% | 250mg |

¥2515.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-250.0mg |

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |

1568106-92-2 | 95% | 250.0mg |

¥2515.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-100.0mg |

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |

1568106-92-2 | 95% | 100.0mg |

¥1575.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-1.0g |

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |

1568106-92-2 | 95% | 1.0g |

¥6286.0000 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0587-1G |

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol |

1568106-92-2 | 95% | 1g |

¥ 6,402.00 | 2023-04-07 |

(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1568106-92-2 ((1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1568106-92-2)(1R)-2,2,2-trifluoro-1-tetrahydropyran-4-yl-ethanol

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):197.0/315.0/525.0/788.0/2363.0